molecular formula C8H9NO2 B156628 N-Methylsalicylamide CAS No. 1862-88-0

N-Methylsalicylamide

Cat. No. B156628
Key on ui cas rn: 1862-88-0
M. Wt: 151.16 g/mol
InChI Key: BCKXMQIYWWTZDP-UHFFFAOYSA-N
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Patent
US06723744B2

Procedure details

To a solution of N-Cyclobutyl-5-(2,6-dimethyl-4-nitro-phenoxy)-2-methoxy-N-methyl-benzamide (1.65 grams, 4.3 mmol) in methylene chloride (35 mL) at room temperature was added slowly boron tribromide (1M in methylene chloride, 8.6 mL, 8.6 mmol). The resulting mixture was stirred at room temperature for 4 hours, and quenched by pouring into ice water (100 mL), stirred for 1 hour at room temperature, then extracted with methylene chloride (3 times 30 mL). The combined organic extracts were washed with saturated aqueous NaHCO3, brine, dried over Na2SO4, filtered, and concentrated to give 2-hydroxy-N-methyl benzamide as a brown solid which was subjected directly to hydrogenation without further purification. 1H NMR (400 MHz, CDCl3) δ9.43 (s, 1H), 8.00 (s, 2H), 6.97-6.93 (d+dd, 2H), 6.42 (d, 1H), 4.44 (m, 1H), 2.96 (s, 3H), 2.22 (s, 6H), 2.19-2.14 (m, 2H), 1.87-1.55 (m, 4H). MS (APCI+) Calc: 370.2, Found: 371.2 (M+1).
Name
N-Cyclobutyl-5-(2,6-dimethyl-4-nitro-phenoxy)-2-methoxy-N-methyl-benzamide
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:5](C)[C:6](=[O:27])[C:7]2[CH:12]=[C:11](OC3C(C)=CC([N+]([O-])=O)=CC=3C)[CH:10]=[CH:9][C:8]=2[O:25]C)CCC1.B(Br)(Br)Br>C(Cl)Cl>[OH:25][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:6]([NH:5][CH3:1])=[O:27]

Inputs

Step One
Name
N-Cyclobutyl-5-(2,6-dimethyl-4-nitro-phenoxy)-2-methoxy-N-methyl-benzamide
Quantity
1.65 g
Type
reactant
Smiles
C1(CCC1)N(C(C1=C(C=CC(=C1)OC1=C(C=C(C=C1C)[N+](=O)[O-])C)OC)=O)C
Name
Quantity
8.6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring into ice water (100 mL)
STIRRING
Type
STIRRING
Details
stirred for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3 times 30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C(=O)NC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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